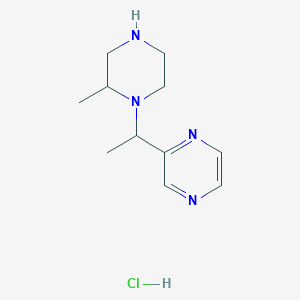

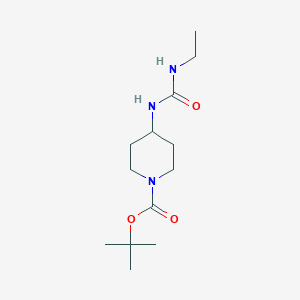

![molecular formula C14H11BrN2O3S2 B3017259 5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 895437-60-2](/img/structure/B3017259.png)

5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide" is a chemically synthesized molecule that likely exhibits a range of biological activities due to its structural complexity. The presence of a bromine atom, a benzo[d]thiazol moiety, and a thiophene ring within its structure suggests that it could be a key intermediate or a final product in pharmaceutical synthesis, potentially offering a variety of therapeutic effects.

Synthesis Analysis

The synthesis of complex thiophene derivatives often involves multi-step reactions, starting from simpler precursors. For instance, a carbene-catalyzed reaction has been developed to create thiazinone heterocycles, which are structurally related to the compound . This process includes an enantioselective addition of thioamide sulfur atoms to an acyl azolium intermediate, followed by intramolecular annulation. Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, and X-ray diffraction methods are often employed to determine their precise geometries . These compounds can crystallize in various space groups, and their structures may exhibit both intra- and intermolecular hydrogen bonds, which can significantly influence their chemical properties and reactivity. The specific molecular structure of the compound would need to be analyzed using similar techniques to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, leading to the synthesis of novel compounds with diverse biological activities . The introduction of different organic reagents can lead to the formation of new bonds and functional groups, which can alter the pharmacological profile of the resulting molecules. The compound "this compound" could similarly participate in reactions that modify its structure and enhance its biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structures. For example, the introduction of substituents such as bromine or methoxy groups can affect the compound's polarity, solubility, and stability . These properties are crucial for the compound's behavior in biological systems and its suitability as a pharmaceutical agent. Detailed analysis of these properties would require empirical data, which is not provided in the current set of papers.

科学的研究の応用

Scientific Research Applications

Synthesis and Chemical Properties The compound falls within the class of organic molecules that feature bromine, thiophene, and benzothiazole moieties. Such structures are often synthesized through multi-step chemical reactions involving bromination, carboxamide formation, and the introduction of methoxy groups on benzothiazole rings. These procedures highlight the compound's relevance in synthetic chemistry for creating molecules with specific electronic, optical, or biological properties (Drewry & Scrowston, 1969).

Biological Activity Compounds with similar structures have been explored for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, benzodifuranyl and benzothiazole derivatives have shown significant activity as COX-2 inhibitors, which are crucial for developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These insights suggest potential biomedical research applications of 5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide in developing novel therapeutic agents.

Material Science and Photostabilization In material science, thiophene derivatives have been utilized as photostabilizers for polymers like poly(vinyl chloride), indicating the utility of such compounds in enhancing material properties against UV-induced degradation (Balakit et al., 2015). The presence of bromo, carboxamide, and methoxy groups in the compound of interest could influence its interaction with polymers, suggesting potential applications in the development of new photostabilizing agents.

Antimalarial Research Additionally, derivatives of benzothiophene carboxamide have shown promise as potent antimalarials, offering a pathway for the compound to contribute to antimalarial research. Their ability to inhibit the Plasmodium falciparum Enoyl-ACP reductase points towards the potential utility of structurally related compounds in combating malaria (Banerjee et al., 2011).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , the effects could range from antimicrobial to antitumor effects, depending on the specific targets and pathways involved.

将来の方向性

特性

IUPAC Name |

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3S2/c1-19-8-5-7-11(6-9(8)20-2)22-14(16-7)17-13(18)10-3-4-12(15)21-10/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSBRMOEBLKEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}propanoic acid](/img/structure/B3017176.png)

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)